

Picroside I: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside I, a principal active iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities, most notably its hepatoprotective effects. A thorough understanding of its complex chemical architecture is fundamental for structure-activity relationship studies, synthetic endeavors, and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Picroside I, supported by spectroscopic data and detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Picroside I is characterized by a core iridoid skeleton, specifically a catalpol aglycone, glycosidically linked to a glucose molecule, which is further esterified with a cinnamoyl group.

Table 1: Chemical and Physical Properties of Picroside I



Property	Value	Reference
Molecular Formula	C24H28O11	[1]
Molecular Weight	492.48 g/mol	[2]
IUPAC Name	[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6- [[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2- (hydroxymethyl)-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate	[1]
CAS Number	27409-30-9	[2]
Appearance	Dark brown, amorphous powder	[3]
Melting Point	130-132 °C	[3]

Stereochemistry:

The stereochemistry of Picroside I is complex, with multiple chiral centers. The absolute configuration has been determined through extensive spectroscopic analysis and is crucial for its biological activity. The IUPAC name precisely defines the stereochemical orientations at each chiral carbon.[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of Picroside I has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and stereochemistry of Picroside I.

Table 2: ¹H NMR Spectral Data of Picroside I (DMSO-d₆)



Proton	Chemical Shift (δ, ppm)	Multiplicity
Cyclohexane protons	6.398, 4.759	
Oxiran (epoxide) ring protons	3.729	-
Tetrahydropyran ring methine protons	3.410, 3.726, 4.275, 5.033	_
Ethylene protons (cinnamoyl)	7.663	
Benzene ring protons (cinnamoyl)	~7.147	_

Note: This is a summary of key proton signals. For complete assignment, 2D NMR experiments are required. Data sourced from[3].

Table 3: 13C NMR Spectral Data of Picroside I

A complete, tabulated ¹³C NMR dataset is not readily available in a single public source. Structural elucidation relies on the analysis of the full spectrum in conjunction with 2D NMR data (HSQC, HMBC) to assign each carbon resonance. A representative ¹³C NMR spectrum can be found in the work by Thapa et al. (2022).[4]

Mass Spectrometry (MS)

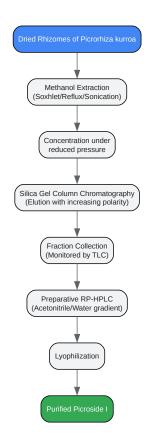
Mass spectrometry confirms the molecular weight and elemental composition of Picroside I. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating the molecular formula.

Experimental Protocols Isolation and Purification of Picroside I from Picrorhiza kurroa

The following is a generalized protocol based on common methods described in the literature. [3][5][6]

Experimental Workflow for Picroside I Isolation





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Caption: Workflow for the isolation and purification of Picroside I.

Protocol Steps:

- Extraction:
 - Air-dried and powdered rhizomes of Picrorhiza kurroa are extracted with methanol using methods such as Soxhlet extraction, reflux, or sonication. Sonication-assisted extraction for 36 minutes has been reported to be an efficient method.[6]
- Concentration:
 - The methanolic extract is concentrated under reduced pressure to yield a crude residue.
 [5]



- Column Chromatography:
 - The crude extract is subjected to silica gel column chromatography (60-120 mesh).[5]
 - The column is eluted with a gradient of increasing polarity, typically starting with non-polar solvents like petroleum ether and chloroform, followed by mixtures of chloroform and methanol.[5]
- · Fraction Collection and Monitoring:
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Picroside I.
- Preparative High-Performance Liquid Chromatography (RP-HPLC):
 - Fractions rich in Picroside I are pooled and further purified using a preparative reversephase C18 column.[7]
 - A common mobile phase consists of a gradient of acetonitrile and water.[7]
 - The elution is monitored by a UV detector, and the fraction corresponding to the Picroside
 I peak is collected.
- Lyophilization:
 - The purified fraction is lyophilized to obtain Picroside I as a solid powder.

NMR Spectroscopic Analysis

The following provides a general protocol for acquiring NMR spectra of Picroside I.[8][9]

Protocol Steps:

- Sample Preparation:
 - Dissolve approximately 1-5 mg of purified Picroside I in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). For quantitative ¹H NMR, an internal standard may be added.
- ¹H NMR Acquisition:



Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

 Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

• 2D NMR Experiments:

- To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of 2D NMR experiments should be performed. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.

X-ray Crystallography

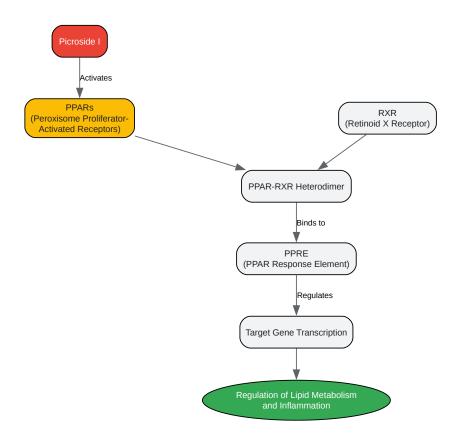
As of the current literature review, a dedicated single-crystal X-ray diffraction study providing detailed bond lengths and angles for Picroside I is not publicly available. Structural elucidation has predominantly relied on NMR spectroscopy. For closely related iridoid glycosides, X-ray crystallography has been successfully employed to determine their three-dimensional structures.[3]

Signaling Pathway Involvement



Picroside I has been shown to modulate several signaling pathways, contributing to its pharmacological effects. One key pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in regulating lipid metabolism and inflammation.

Picroside I and the PPAR Signaling Pathway



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Caption: Picroside I's proposed mechanism involving the PPAR signaling pathway.

Studies suggest that Picroside I can activate PPARs, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and leading to the regulation of lipid metabolism and inflammatory responses.[10] [11]



Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of Picroside I. The combination of its unique iridoid glycoside structure with a cinnamoyl moiety is responsible for its significant biological activities. The provided spectroscopic data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery who are investigating this promising therapeutic agent. Further research, particularly X-ray crystallographic studies, would provide even greater detail into the precise three-dimensional architecture of Picroside I and facilitate more targeted drug design efforts.

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